molecular formula C13H18FN3 B11874860 4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline

4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline

Cat. No.: B11874860
M. Wt: 235.30 g/mol
InChI Key: QVOFLWHHILXASP-UHFFFAOYSA-N
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Description

4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline is an organic compound that features a cyclopropylpiperazine moiety attached to a fluoroaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline typically involves the following steps:

    Formation of Cyclopropylpiperazine: Cyclopropylamine is reacted with piperazine under controlled conditions to form cyclopropylpiperazine.

    Fluoroaniline Derivative: The fluoroaniline derivative is prepared by introducing a fluorine atom into the aniline ring through electrophilic aromatic substitution.

    Coupling Reaction: The cyclopropylpiperazine is then coupled with the fluoroaniline derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline involves its interaction with specific molecular targets such as receptors or enzymes. The cyclopropylpiperazine moiety is known to enhance binding affinity to certain receptors, while the fluoroaniline structure contributes to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-YL)-3-fluoroaniline: Similar structure but with a methyl group instead of a cyclopropyl group.

    4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline: Similar structure but with an ethyl group instead of a cyclopropyl group.

    4-(4-Phenylpiperazin-1-YL)-3-fluoroaniline: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s binding affinity, selectivity, and overall pharmacological profile, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H18FN3

Molecular Weight

235.30 g/mol

IUPAC Name

4-(4-cyclopropylpiperazin-1-yl)-3-fluoroaniline

InChI

InChI=1S/C13H18FN3/c14-12-9-10(15)1-4-13(12)17-7-5-16(6-8-17)11-2-3-11/h1,4,9,11H,2-3,5-8,15H2

InChI Key

QVOFLWHHILXASP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C3=C(C=C(C=C3)N)F

Origin of Product

United States

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